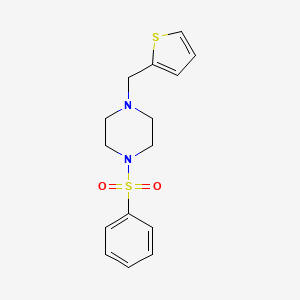

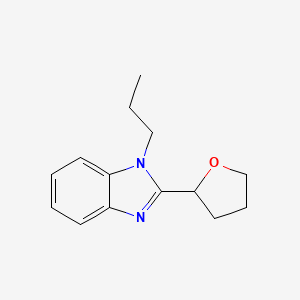

1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine derivatives involves various chemical strategies. For instance, compounds based on a similar skeleton, 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine, have been synthesized to explore their muscarinic binding properties, indicating a method for achieving high levels of selective affinity for certain receptor subtypes when substituted appropriately (McCombie et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzhydryl-4-phenylmethane sulfonyl piperazine, has been characterized using NMR, MS, IR techniques, and X-ray crystallography. These studies reveal the compound crystallizes in the orthorhombic crystal class, with the piperazine ring adopting a chair conformation and the sulfonyl moiety in a distorted tetrahedral configuration (Kumar et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine derivatives can include nucleophilic substitution reactions, as observed with benzenesulfonamide compounds containing piperazine heterocycles. Such reactions are pivotal for synthesizing compounds with prospective pharmacological activity, as demonstrated by density functional theory (DFT) studies for optimized molecular structures and electrostatic potential analysis (Xiao et al., 2022).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine derivatives in various environments. The crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing, hydrogen bonding, and intermolecular interactions, which are essential for predicting solubility and stability (Berredjem et al., 2010).

科学的研究の応用

Sulfomethylation of Piperazine Derivatives

- Study Overview : Research by van Westrenen & Sherry (1992) focused on the sulfomethylation of piperazine and other polyazamacrocycles, exploring their potential in producing various substituted products based on pH conditions. These products were used to develop a series of mono- and diacetate, phosphonate, and phosphinate derivatives.

Metabolic Pathways of Piperazine Derivatives

- Metabolic Analysis : The study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant containing a piperazine derivative, revealing its oxidative metabolites and the enzymes involved in its metabolism, including CYP2D6 and CYP3A4/5.

Receptor Binding and Pharmacological Profiles

- Receptor Antagonism : Research conducted by Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which were characterized for their binding and antagonistic activity at adenosine A2B receptors, leading to the discovery of compounds with high potency and selectivity.

Structural Analysis and Crystallography

- Crystal Structure Determination : A study by Berredjem et al. (2010) determined the crystal structure of 4-phenyl-piperazine-1-sulfonamide, providing insights into its molecular configuration and intermolecular interactions.

Antibacterial Properties

- Antibacterial Activities : Wu Qi (2014) synthesized and evaluated a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives for their antibacterial properties, finding that some compounds exhibited significant activity against various bacterial strains.

Synthesis and SAR of Piperazine Derivatives

- Synthesis and Selectivity : Research by McCombie et al. (2002) described the synthesis and muscarinic binding properties of 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(4-piperidinyl)-piperazine derivatives, achieving high levels of M2 subtype affinity with specific substitutions.

特性

IUPAC Name |

1-(benzenesulfonyl)-4-(thiophen-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-21(19,15-6-2-1-3-7-15)17-10-8-16(9-11-17)13-14-5-4-12-20-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVADDIZXYOQZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)